5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide
Overview
Description
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound with a molecular formula of C6H10N4O It is a derivative of pyrazole, a five-membered ring structure containing two nitrogen atoms
Mechanism of Action
Target of Action
The primary target of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic .
Mode of Action
This compound interacts with its targets by acting as a covalent inhibitor . It targets both wild-type FGFRs and the gatekeeper mutants . The compound binds irreversibly to FGFR1 , demonstrating nanomolar activities against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant .
Biochemical Pathways
The aberrant activation of FGFRs is a key pathway affected by this compound . This compound, as a pan-FGFR covalent inhibitor, can suppress the proliferation of cancer cells by inhibiting the activation of FGFRs .
Result of Action
The representative compound of this compound derivatives strongly suppressed the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . This indicates the molecular and cellular effects of the compound’s action.
Biochemical Analysis
Biochemical Properties
It has been found to exhibit nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant in biochemical assays . This suggests that it may interact with these enzymes and proteins, potentially influencing their function and activity .
Cellular Effects
In cellular studies, 5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to strongly suppress the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . This indicates that it may have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been found to irreversibly bind to FGFR1 . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that it should be stored under inert gas (nitrogen or Argon) at 2–8 °C
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 3,5-dimethylpyrazole with an amine source under controlled conditions. For example, the reaction of 3,5-dimethylpyrazole with an amine such as ammonia or a primary amine in the presence of a suitable catalyst can yield the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently .
Chemical Reactions Analysis
Types of Reactions
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
5-amino-1,3-dimethylpyrazole: A closely related compound with similar reactivity but lacking the carboxamide group.
5-amino-1-methylpyrazole-4-carboxamide: Another similar compound with a different substitution pattern on the pyrazole ring.
Uniqueness
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-amino-1,3-dimethylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-3-4(6(8)11)5(7)10(2)9-3/h7H2,1-2H3,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCXYHAGBWDDQON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)N)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442982 | |
Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101080-17-5 | |
Record name | 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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